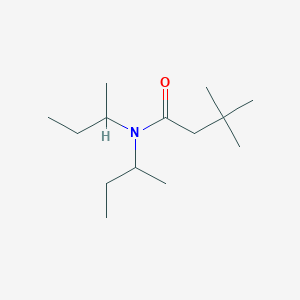
2-(2-Chlorophenyl)butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)butanedinitrile is an organic compound with the molecular formula C10H7ClN2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenyl)butanedinitrile can be synthesized through several methods. One common approach involves the reaction of an alkyl dihalide with a cyanide source. For instance, the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol can yield this compound . The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps like heating, refluxing, filtration, extraction, and rectification to obtain a pure product . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)butanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 2-(2-Chlorophenyl)butylamine.
Hydrolysis: 2-(2-Chlorophenyl)butanoic acid.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)butanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)butanedinitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The presence of the 2-chlorophenyl group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Succinonitrile: A simpler nitrile with the formula C4H4N2.
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Uniqueness
2-(2-Chlorophenyl)butanedinitrile is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other nitriles.
Propiedades
Número CAS |
91067-20-8 |
|---|---|
Fórmula molecular |
C10H7ClN2 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)butanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)8(7-13)5-6-12/h1-4,8H,5H2 |
Clave InChI |
UZIMSZWTOOTCFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CC#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)




